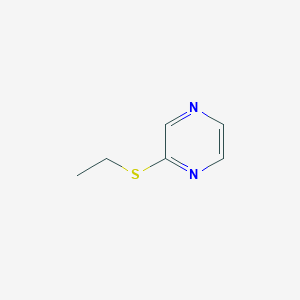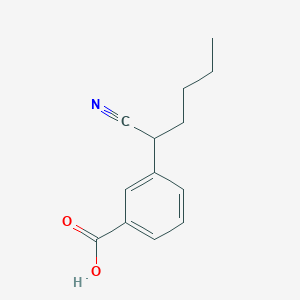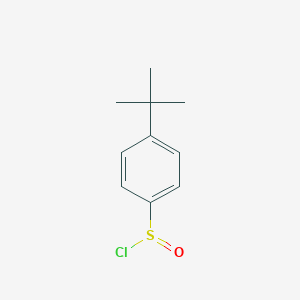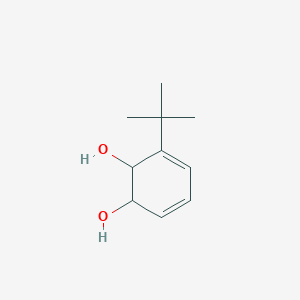![molecular formula C12H16O4 B14482931 2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate CAS No. 65132-78-7](/img/structure/B14482931.png)
2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for various chemical studies. This compound is known for its applications in organic synthesis and its potential use in various industrial processes.
Métodos De Preparación
The synthesis of 2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve continuous flow systems to optimize yield and purity .
Análisis De Reacciones Químicas
2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the bicyclic structure.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions include various substituted bicyclic compounds and derivatives .
Aplicaciones Científicas De Investigación
2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved often include catalytic cycles where the compound undergoes multiple transformations before yielding the final products .
Comparación Con Compuestos Similares
2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate can be compared with other similar compounds, such as:
Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate: This compound has a similar bicyclic structure but differs in the functional groups attached to the ring.
2-Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Another related compound with a different substitution pattern on the bicyclic ring.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound features an anhydride functional group, making it distinct in its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
65132-78-7 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
2-O'-ethyl 2-O-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c1-3-16-11(14)12(10(13)15-2)7-8-4-5-9(12)6-8/h4-5,8-9H,3,6-7H2,1-2H3 |
Clave InChI |
JULFPKRQIFZDMV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC2CC1C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


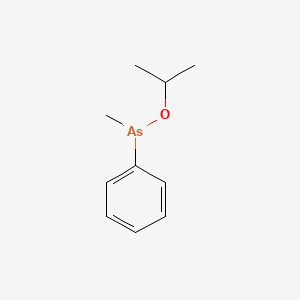
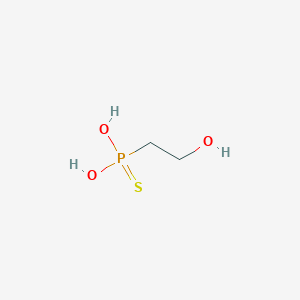
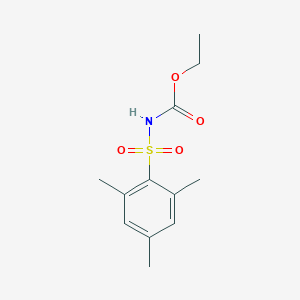

![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
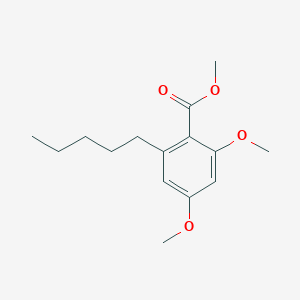
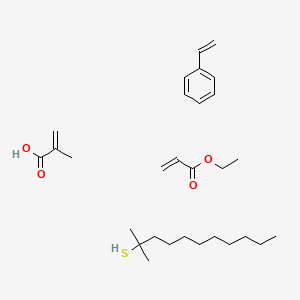
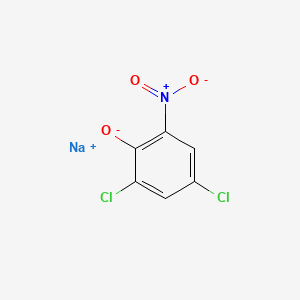
![5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14482911.png)
